3-Phenyl-1,2-benzisothiazole 1,1-dioxide
Description
Properties
CAS No. |
53440-57-6 |
|---|---|
Molecular Formula |
C13H9NO2S |
Molecular Weight |
243.28 g/mol |
IUPAC Name |
3-phenyl-1,2-benzothiazole 1,1-dioxide |
InChI |
InChI=1S/C13H9NO2S/c15-17(16)12-9-5-4-8-11(12)13(14-17)10-6-2-1-3-7-10/h1-9H |
InChI Key |
YPLQGVAADBDXSF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NS(=O)(=O)C3=CC=CC=C32 |
Canonical SMILES |
C1=CC=C(C=C1)C2=NS(=O)(=O)C3=CC=CC=C32 |
solubility |
34.7 [ug/mL] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of 3-phenyl-1,2-benzisothiazole 1,1-dioxide, highlighting differences in synthesis, properties, and applications:
Key Comparative Insights
Synthesis Complexity: The 3-phenyl derivative requires multi-step synthesis involving organometallic reagents, whereas 3-chloro and 3-allyloxy analogs are synthesized via direct halogenation or substitution . Trifluoromethyl derivatives benefit from one-pot lithiation strategies, offering higher efficiency (27–70% yields) compared to traditional methods .
Electronic and Steric Effects :
- Electron-withdrawing groups (e.g., CF₃, Cl) increase electrophilicity at C3, enhancing reactivity toward nucleophiles. In contrast, the phenyl group provides steric bulk and stabilizes charge delocalization .
- Saturated analogs (e.g., 2,3-dihydro derivatives) exhibit reduced aromaticity, altering solubility and reactivity .
Biological Activity :
- 3-Phenyl derivatives show promise in kinase inhibition due to planar aromaticity, mimicking ATP-binding motifs .
- 3-Chloro derivatives serve as versatile intermediates; their conjugates with thiadiazoles exhibit potent anticancer activity (IC₅₀ < 10 μM) .
- Probenazole (3-allyloxy) activates plant defense pathways, unlike other analogs .
Stability and Solubility :
- Sulfone groups enhance thermal stability across all analogs. However, dihydro derivatives (e.g., 2,3-dihydro-3,3-dimethyl) display improved aqueous solubility due to reduced π-conjugation .
- Trifluoromethyl groups impart metabolic resistance but may reduce membrane permeability .
Research Findings
- Pharmacological Potential: this compound derivatives inhibit human leukocyte elastase (HLE) at nanomolar concentrations, critical for treating inflammatory diseases . Saccharin-thiadiazole hybrids exhibit dual anticancer and antimicrobial activity, with selectivity indices >10 against MCF-7 cells .
Structural Insights :
Environmental Impact :
- Probenazole’s metabolite, 3-allyloxy-1,2-benzisothiazole 1,1-dioxide, persists in rice plants for >14 days, posing minimal ecological risk .
Preparation Methods
Reaction Mechanism and Substrate Design
The reaction of saccharin sodium salt (1,2-benzisothiazolin-3-one 1,1-dioxide) with phenylmagnesium bromide represents the most direct route to 3-phenyl-1,2-benzisothiazole 1,1-dioxide. Saccharin’s sodium salt (Structure 2 in US5374738A) reacts with Grignard reagents in a 1:1 molar ratio, where the organomagnesium species attacks the electrophilic C3 position of the benzisothiazole ring. The mechanism proceeds via formation of a mixed magnesium-saccharin intermediate, followed by acid quenching to yield the 3-aryl product.
Optimized Protocol and Yield Data
A scaled adaptation of US5374738A’s methyl derivative synthesis involves:
-
Saccharin activation : Reflux 7.32 g (0.04 mol) saccharin with 2.16 g (0.04 mol) sodium methoxide in 50 mL anhydrous methanol under nitrogen.
-
Solvent removal : Distill methanol under reduced pressure to isolate sodium saccharin.
-
Grignard addition : Add phenylmagnesium bromide (0.04 mol in THF) dropwise at 0°C, then reflux for 4 hours.
-
Work-up : Remove THF via rotary evaporation, acidify residues with HCl (pH 1), and recrystallize from ethanol.
Advantages and Limitations
-
Advantages : High regioselectivity for C3 substitution; minimal byproducts due to single-equivalent Grignard usage.
-
Limitations : Requires strict anhydrous conditions; phenyl Grignard stability issues above 40°C.
Cyclization of 2-(Phenylthio)benzaldehyde Oxime Intermediates
Oxime Synthesis and Halogenation
EP0702008A2’s cyclization strategy involves converting 2-(phenylthio)benzaldehyde to its oxime derivative, followed by halogen-induced ring closure. Key steps:
-
Oxime formation : Treat 2-(phenylthio)benzaldehyde (0.2 mol) with hydroxylamine hydrochloride (0.24 mol) in ethanol/water (3:1) at 60°C for 6 hours.
-
Chlorination : Add sulfuryl chloride (0.22 mol) to the oxime in toluene at 5–15°C, then heat to 70°C for 1 hour.
-
Isolation : Filter precipitated product and recrystallize from ethyl acetate.
Spectroscopic Validation
Challenges
-
Precursor accessibility : 2-(phenylthio)benzaldehyde requires multistep synthesis from o-dichlorobenzene.
-
Byproducts : Competing disulfide formation reduces yields below 70% without inert atmospheres.
Halogenation-Cyclization of o-Mercaptobenzonitrile Derivatives
CN103130738A’s Two-Step Protocol
This method bypasses Grignard reagents by constructing the benzisothiazole core via:
Industrial Feasibility
-
Solvent recovery : DMF and monochlorobenzene are 90% recyclable via distillation.
-
Waste reduction : Sodium sulfide byproducts are neutralized to Na₂SO₄, minimizing environmental impact.
Alternative Methods: Mitsunobu Reaction and Electrochemical Synthesis
Mitsunobu-Based N-Alkylation
While typically used for O-alkylation, modified Mitsunobu conditions (DIAD, Ph₃P) enable N-arylation of saccharin with phenols:
-
Reaction : Saccharin (3.0 mmol), phenol (3.6 mmol), DIAD (4.5 mmol), Ph₃P (4.5 mmol) in THF (20 mL).
-
Work-up : Column chromatography (PE/EA 5:1).
Electrochemical Approaches
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost ($/kg) |
|---|---|---|---|---|
| Grignard Alkylation | 82–85 | 98–99 | High | 120–150 |
| Oxime Cyclization | 76–78 | 95–97 | Moderate | 200–220 |
| Halogenation-Cyclization | 68–72 | 90–92 | High | 80–100 |
| Mitsunobu | 25–30 | 85–88 | Low | 300–350 |
Industrial Production Considerations
Q & A
Q. What are the established synthetic routes for 3-Phenyl-1,2-benzisothiazole 1,1-dioxide derivatives?
The core scaffold is synthesized via halogenation of saccharin (1,2-benzisothiazol-3-one 1,1-dioxide) using reagents like dimethyl sulfate or POCl₃, followed by nucleophilic displacement with amines or alkyl halides. For example:
- Halogenation : Saccharin reacts with dimethyl sulfate in methanol/NaOH to yield 3-chloro-1,2-benzisothiazole 1,1-dioxide (pseudo-saccharyl chloride) .
- N-Alkylation : Cinnamyl chloride reacts with dihydro-benzisothiazolone under reflux in DMF to introduce arylalkyl groups .
- Functionalization : Piperazine derivatives are synthesized via nucleophilic substitution of chloro intermediates in ethanol at 80°C for 36 hours .
Q. How is structural characterization performed for 3-Phenyl-1,2-benzisothiazole derivatives?
Key methods include:
- X-ray crystallography : Determines planarity of the benzisothiazole ring and intermolecular interactions (e.g., C–H···O contacts stabilizing crystal packing) .
- Spectroscopy : ¹H/¹³C NMR confirms substituent positions, while mass spectrometry validates molecular weight .
- Thermal analysis : Melting points and stability under varying temperatures are assessed during recrystallization (e.g., methanol/chloroform) .
Q. What biological activities are reported for benzisothiazole 1,1-dioxide derivatives?
These compounds exhibit diverse bioactivities:
- Enzyme inhibition : Derivatives act as human leukocyte elastase (HLE) inhibitors for inflammatory diseases .
- Receptor antagonism : Saccharin-based analogs show 5-HT₁ₐ antagonist activity and analgesic effects .
- Antimicrobial properties : Structural analogs like 2-methylthiazole demonstrate activity against pathogens .
Advanced Research Questions
Q. How can reaction yields be optimized in N-alkylation of benzisothiazole scaffolds?
Critical factors include:
- Temperature : Elevated temperatures (90°C in DMF) accelerate alkylation but may degrade heat-sensitive substrates .
- Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of amines, improving displacement efficiency .
- Stoichiometry : Excess alkylating agents (1.2–1.5 eq) drive reactions to completion, as seen in cinnamyl chloride-mediated syntheses (81% yield) .
Q. How do substituent effects influence bioactivity in benzisothiazole derivatives?
- Electron-withdrawing groups (e.g., Cl, NO₂): Enhance binding to enzymatic targets (e.g., HLE) by increasing electrophilicity .
- Arylalkyl chains : Improve lipophilicity and membrane permeability, as seen in cinnamyl derivatives targeting intracellular enzymes .
- Steric hindrance : Bulky groups (e.g., 3-methoxybenzyl) may reduce activity by obstructing target binding .
Q. How should researchers address contradictions in reported biological data for benzisothiazole analogs?
Discrepancies arise from:
- Assay variability : Differences in cell lines (e.g., HEK293 vs. CHO) or enzyme sources (recombinant vs. native) affect IC₅₀ values .
- Purity : Impurities from side reactions (e.g., incomplete alkylation) skew activity measurements. HPLC purity >95% is recommended .
- Statistical rigor : Triplicate experiments with ANOVA analysis (p < 0.05) minimize false positives .
Q. What computational methods support structure-activity relationship (SAR) studies?
- Molecular docking : Predicts binding modes to targets like 5-HT₁ₐ using software (AutoDock Vina) .
- pKa/logD calculations : Tools like JChem estimate solubility and membrane permeability (e.g., logD = 1.45 for chloro derivatives) .
- DFT studies : Analyze electronic effects of substituents on reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
